molecular formula C11H12N2O B13618355 (S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol

(S)-2-Amino-2-(quinolin-3-yl)ethan-1-ol

Cat. No.: B13618355
M. Wt: 188.23 g/mol
InChI Key: AUOKKHGRUJEZQX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol is a chiral amino alcohol with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available quinoline derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol can be used as a ligand in asymmetric catalysis.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Compounds with quinoline structures are often studied for their potential as enzyme inhibitors.

    Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects in treating various diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-2-(quinolin-4-yl)ethan-1-ol
  • (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol

Uniqueness

(2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2S)-2-amino-2-quinolin-3-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)9-5-8-3-1-2-4-11(8)13-6-9/h1-6,10,14H,7,12H2/t10-/m1/s1

InChI Key

AUOKKHGRUJEZQX-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)[C@@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.